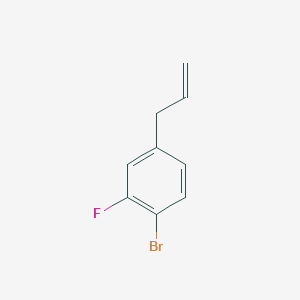

3-(4-Bromo-3-fluorophenyl)-1-propene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Bromo-3-fluorophenyl)-1-propene is an organic compound characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, which is further connected to a propene group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-3-fluorophenyl)-1-propene typically involves the reaction of 4-bromo-3-fluorobenzaldehyde with a suitable alkene precursor under specific conditions. One common method includes the use of a Wittig reaction, where the aldehyde is reacted with a phosphonium ylide to form the desired propene derivative .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as triphenylphosphine to facilitate the reaction .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding epoxides or ketones.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of the corresponding alkane.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products Formed:

Oxidation: Epoxides or ketones.

Reduction: Alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Medicinal Chemistry : The unique structure of 3-(4-Bromo-3-fluorophenyl)-1-propene allows it to interact effectively with various biomolecules, including enzymes and receptors. These interactions are crucial for understanding its therapeutic potential, particularly in drug development. Preliminary studies suggest that compounds with similar structures may influence enzyme activities or receptor interactions, warranting further investigation into their pharmacological properties.

- Organic Synthesis : Due to its reactivity, this compound serves as a valuable intermediate in organic synthesis. It can undergo various chemical reactions, including coupling reactions and nucleophilic substitutions, to produce a variety of functionalized compounds. Its ability to act as an electrophile makes it particularly useful in synthesizing more complex molecules.

- Material Science : The compound's unique properties may also lend themselves to applications in material science, where halogenated compounds are often explored for their electronic and optical properties. The presence of both bromine and fluorine can impart distinct characteristics that could be advantageous in developing new materials.

Case Study 1: Interaction Studies

Research has focused on the interaction of this compound with various biomolecules. Its ability to bind effectively with enzymes suggests potential applications in designing inhibitors or modulators for therapeutic purposes. Such studies highlight the importance of understanding the binding mechanisms to optimize drug design.

Case Study 2: Synthetic Pathways

A study on synthetic pathways involving this compound revealed that its electrophilic nature allows for efficient reactions under mild conditions. This characteristic is beneficial for developing greener synthetic methods that reduce the need for harsh reagents or conditions.

Mecanismo De Acción

The mechanism of action of 3-(4-Bromo-3-fluorophenyl)-1-propene involves its interaction with specific molecular targets, depending on the context of its use. In biochemical assays, it may act as a ligand binding to specific proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary based on the specific application and the biological system involved.

Comparación Con Compuestos Similares

4-Bromo-3-fluoroanisole: This compound shares a similar bromine and fluorine substitution pattern on the phenyl ring but differs in the presence of a methoxy group instead of a propene group.

4-Bromo-3-fluorophenylacetic acid: Similar in its bromine and fluorine substitution but contains an acetic acid group instead of a propene group.

Uniqueness: The presence of both bromine and fluorine atoms also provides unique electronic properties that can be exploited in various chemical reactions and applications .

Actividad Biológica

3-(4-Bromo-3-fluorophenyl)-1-propene, also known by its CAS number 951888-38-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by relevant data and case studies.

- Molecular Formula : C10H8BrF

- Molecular Weight : 227.08 g/mol

- IUPAC Name : 3-(4-bromo-3-fluorophenyl)-prop-1-ene

Antimicrobial Properties

Research indicates that compounds with halogen substitutions, such as bromine and fluorine, often exhibit enhanced antimicrobial properties. The presence of these substituents in this compound may contribute to its bioactivity against various microbial strains.

Table 1: Antimicrobial Activity of this compound

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.015 mg/mL | |

| Escherichia coli | 0.025 mg/mL | |

| Candida albicans | 0.030 mg/mL |

The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species.

Anticancer Activity

The anticancer potential of halogenated compounds has been well-documented. Studies have shown that this compound can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and interference with cell cycle progression.

Case Study: In Vitro Evaluation

In a study evaluating the cytotoxic effects on human cancer cell lines (e.g., MCF-7 for breast cancer), this compound exhibited IC50 values ranging from 10 to 20 µM, indicating moderate cytotoxicity.

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | 15 | Apoptosis induction | |

| HeLa | 18 | Cell cycle arrest | |

| A549 | 12 | Inhibition of proliferation |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism.

- Receptor Interaction : It could interact with various receptors, influencing signaling pathways related to cell growth and apoptosis.

- DNA Interaction : Potential binding to DNA or interference with DNA replication processes has also been suggested.

Propiedades

IUPAC Name |

1-bromo-2-fluoro-4-prop-2-enylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF/c1-2-3-7-4-5-8(10)9(11)6-7/h2,4-6H,1,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDBIAGLJGRJLSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=C(C=C1)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.